Cas no 3886-69-9 ((1R)-1-phenylethan-1-amine)

(1R)-1-페닐에탄-1-아민은 광학적으로 활성인 키랄 아민 유도체로, (R)-구조를 가진 중요한 광학 이성질체입니다. 이 화합물은 분자량 121.18 g/mol을 가지며, 페닐기와 아민기가 결합된 구조로 다양한 약물 중간체 및 촉매 합성에 활용됩니다. 주요 특징으로는 높은 광학 순도(≥99% ee), 우수한 입체 선택성, 그리고 유기 금속 촉매와의 반응성 향상 효과가 있습니다. 특히 비대칭 합성 반응에서 키랄 보조제 또는 리간드로 사용될 때 반응 효율을 크게 개선할 수 있습니다. 또한 약학 분야에서 광학 활성 의약품 전구체로의 적용 가능성이 연구되고 있습니다.
(1R)-1-phenylethan-1-amine structure
(1R)-1-phenylethan-1-amine structure
상품 이름:(1R)-1-phenylethan-1-amine
CAS 번호:3886-69-9
MF:C8H11N
메가와트:121.179641962051
MDL:MFCD00064405
CID:44561
PubChem ID:24887139

(1R)-1-phenylethan-1-amine 화학적 및 물리적 성질

이름 및 식별자

    • (R)-1-Phenylethanamine
    • (R)-(+)-1-Phenylethylamine
    • R-(+)-ALPHA-Methylbenzylamine
    • R(+)-1-Phenyl-ethylamine
    • D-(+)-alpha-Methylbenzylamine
    • (+)-PEA
    • R(+)-alpha-methylbenzylamine
    • (R)-(+)-α-Methylbenzylamine
    • R(+)-a-phenylethylamine
    • R(+)-α-phenylethylamine
    • (+)-D-ALPHA-METHYLBENZYLAMINE
    • D-ALPHA-METHYLBENZYLAMINE
    • D-(+)-ALPHA-PHENYLETHYLAMINE
    • D-ALPHA-PHENYLETHYLAMINE
    • D-(+)-A-METHYLBENZYLAMINE
    • D-(+)-ALPHA-AMINOETHYLBENZENE
    • D-(+)-1-PHENYLETHYLAMINE
    • D(+)-alpha-Methylbenzylamine
    • (R)-1-Phenethylamine
    • R-(+)-α-Methylbenzylamine
    • (R)-(+)-(1-phenyl)ethylamine
    • (R)-(+)-alpha-Methylbenzylamine
    • (R)(+)-ALPHA-PHENETHYLAMINE
    • D-Phenethylamine
    • D-PHENYLETHYLAMINE
    • R-(+)-α-phenylethylamine
    • (1R)-1-phenylethanamine
    • (R)-1-Phenylethylamine
    • (1R)-1-phenylethan-1-amine
    • (R)-alpha-Methylbenzenemethanamine
    • (1R)-1-phenylethylamine
    • R(+)-a- phenylethylamine
    • (R)-1-phenylethan-1-amine
    • (alphaR)-alpha-methylbenzenemethanamine
    • V022ZK8GZ5
    • [R]-1-phenylethylamine
    • [R]-(+)-1-phenyl
    • (+)-1-phenethylamine
    • (+)-alpha-phenylethylamine
    • (R)-alpha-methylbenzylamine
    • (r)-1-phenyl ethylamine
    • EC 223-423-4
    • 1-Phenethylamine, (+)-
    • (R)-alpha-methylbenzylarnine
    • (R)-2-phenylethylamine
    • RQEUFEKYXDPUSK-SSDOTTSWSA-N
    • BDBM50028628
    • DTXSID80930735
    • CS-W008645
    • r-(+)-methylbenzylamine
    • MFCD00064405
    • D-(+)-2-Amino-1-Butanol
    • (R)-(+)-alpha-methyl-benzylamine
    • (R)1-Phenyl-Ethylamine
    • F8889-8738
    • D-.ALPHA.-METHYLBENZYLAMINE
    • (R)-(+)-?-Methylbenzylamine
    • (1R)-(+)-1-Phenylethylamine
    • Z1079183182
    • (+)-(R)-alpha-methylbenzylamine
    • (1R)-1-phenyl-1-ethanamine
    • (R)-(+)-
    • EN300-67366
    • Benzenemethanamine, .alpha.-methyl-, (.alpha.R)-
    • (R)-(+)-alpha-Methylbenzylamine, ChiPros(R), produced by BASF, >=99.0%
    • (R)-(+)-alpha-Methylbenzylamine, purum, >=98.0% (sum of enantiomers, GC)
    • R-(+)-alpha methylbenzylamine
    • alpha-Formylmandeloyl chloride
    • .ALPHA.-METHYLBENZYLAMINE (+)-FORM [MI]
    • SCHEMBL4165369
    • (R)-(+)-alpha-Methylbenzylamine, for chiral derivatization, >=99.0%
    • (r)-1-phenyl-ethyl-amine
    • (R)-(+)-1-Methylbenzylamine
    • (R)-(+)-alpha-methyl benzylamine
    • D77692
    • (+)-(R)-alpha-methylbenzenemethanamine
    • (r)-phenylethylamine
    • (R)-(-)-1-phenylethylamine
    • D-.ALPHA.-PHENETHYLAMINE
    • (R)-1-(phenyl)-ethylamine
    • (R)-(+)- alpha -Methylbenzylamine
    • Q27116453
    • d-1-phenylethylamine
    • A6546
    • (R)-(+)-alpha-Methylbenzylamine, 98%
    • R(+)-
    • (+)-(R)-alpha-methyl-benzenemethanamine
    • A-phenylethylamine
    • [(1R)-1-phenylethyl]amine
    • Q-200619
    • 3886-69-9
    • (R)-(+)-1-PHENYLETHANAMINE
    • (R)-(+)-alpha-Methylbenzylamine, >=99%, ChiraSelect(TM)
    • (R)-a-Methylbenzylamine
    • (R)-(1-phenylethyl)amine
    • 1(r)-phenyl ethyl amine
    • CHEBI:35322
    • [R]-(+)-1-phenylethylamine
    • AM20060613
    • EINECS 223-423-4
    • (R)-alpha-methyl benzylamine
    • (r)-(+)-a-methylbenzylamine
    • (R)-(-)-alpha-methylbenzylamine
    • (alphaR)-alpha-Methyl-benzenemethanamine (+)-alpha-Phenethylamine (R)-1-Amino-1-phenylethane
    • QSC
    • r-(+)-alpha-phenylethylamine
    • (R)-1-phenyl-ethylamine
    • (R)-(+)-Alpha-Methylbenzylamine (>85%)
    • (R)-1-phenylethylarnine
    • Benzenemethanamine, alpha-methyl-, (alphaR)-
    • (r)-(+)-1-phenethylamine
    • A-Methylbenzylamine
    • (1R)-1-phenyl-ethylamine
    • AKOS005256786
    • P0794
    • Q-200923
    • (R)-(+)-alpha-methylbenzyl amine
    • Levetiracetam impurity E, European Pharmacopoeia (EP) Reference Standard
    • AC-8773
    • (R)alpha-methylbenzylamine
    • CHEMBL19969
    • r(+)alpha-methylbenzylamine
    • SCHEMBL42393
    • (1 R)-1-phenylethanamine
    • UNII-V022ZK8GZ5
    • inverted exclamation markY98 (sum of enantiomers, GC)
    • DB-215150
    • MDL: MFCD00064405
    • 인치: 1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m1/s1
    • InChIKey: RQEUFEKYXDPUSK-SSDOTTSWSA-N
    • 미소: N([H])([H])[C@]([H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
    • BRN: 2410916

계산된 속성

  • 정밀분자량: 121.089149g/mol
  • 표면전하: 0
  • XLogP3: 1.2
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 회전 가능한 화학 키 수량: 1
  • 동위원소 질량: 121.089149g/mol
  • 단일 동위원소 질량: 121.089149g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 26Ų
  • 중원자 수량: 9
  • 복잡도: 74.6
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0

실험적 성질

  • 색과 성상: No data available
  • 밀도: 0.952 g/mL at 20 °C(lit.)
  • 융해점: -10 ºC
  • 비등점: 187-189 °C(lit.)
  • 플래시 포인트: 화씨 온도: 158°f
    섭씨: 70 ° c
  • 굴절률: n20/D 1.526(lit.)
    n20/D 1.528
  • PH값: >7 (40g/l, H2O, 20℃)
  • 용해도: 40g/l
  • 수용성: 40 g/L (20 ºC)
  • PSA: 26.02000
  • LogP: 2.40660
  • 증기압: 0.5 mmHg ( 20 °C)
  • 민감성: Air Sensitive
  • 머크: 14,6026
  • 용해성: 40 g/L (20 ºC)
  • 비선광도: 40 º (neat)
  • 광학 활성: [α]23/D +38°, neat
  • 산도 계수(pKa): 9.04±0.10(Predicted)

(1R)-1-phenylethan-1-amine 보안 정보

  • 기호: GHS05 GHS07
  • 제시어:위험했어
  • 신호어:Danger
  • 피해 선언: H302,H312,H314
  • 경고성 성명: P280,P305+P351+P338,P310
  • 위험물 운송번호:UN 2735 8/PG 2
  • WGK 독일:3
  • 위험 범주 코드: 21/22-34
  • 보안 지침: S26-S28-S36/37/39-S45-S28A
  • 포카표 F사이즈:3-10-23-34
  • 위험물 표지: C
  • 위험 등급:8
  • 패키지 그룹:II
  • 저장 조건:2-8°C
  • 위험 등급:8
  • 위험 용어:R21/22; R34
  • 포장 범주:III
  • 보안 용어:8
  • TSCA:Yes
  • 포장 등급:III

(1R)-1-phenylethan-1-amine 세관 데이터

  • 세관 번호:29214980
  • 세관 데이터:

    중국 세관 번호:

    2921499090

    개요:

    2921499090 기타 방향족 단아민과 그 파생물 및 그 소금.부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 6.5% 일반관세: 30.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    2921499090 기타 방향족 단아민과 그 파생물;그 염류부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 6.5% 일반관세: 30.0%

(1R)-1-phenylethan-1-amine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB118494-500 ml
(R)-(+)-1-Phenylethylamine, 98%; .
3886-69-9 98%
500ml
€353.20 2023-04-11
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0421779343-25g
(1R)-1-phenylethan-1-amine
3886-69-9 99%(HPLC)
25g
¥ 97.6 2024-07-20
Cooke Chemical
A5395112-500G
(R)-(+)-α-Methylbenzylamine , 99%
3886-69-9 (98%ee)
500g
RMB 279.20 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
R023A-100g
(1R)-1-phenylethan-1-amine
3886-69-9 98%
100g
¥188.0 2023-04-08
Enamine
EN300-67366-5.0g
(1R)-1-phenylethan-1-amine
3886-69-9 95.0%
5.0g
$29.0 2025-02-19
Enamine
EN300-67366-1.0g
(1R)-1-phenylethan-1-amine
3886-69-9 95.0%
1.0g
$26.0 2025-02-19
abcr
AB118494-100 g
(R)-(+)-1-Phenylethylamine, 98%; .
3886-69-9 98%
100 g
€96.10 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19117-100g
(R)-(+)-1-Phenylethylamine, 99+%
3886-69-9 99+%
100g
¥2947.00 2023-03-01
Life Chemicals
F8889-8738-1g
(1R)-1-phenylethan-1-amine
3886-69-9 95%+
1g
$21.0 2023-09-05
Key Organics Ltd
PS-5512-1MG
(1R)-(+)-1-Phenylethylamine
3886-69-9 >95%
1mg
£37.00 2025-02-08

(1R)-1-phenylethan-1-amine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -10 - 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: 1,2-Dimethoxyethane ;  -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol ,  tert-Butyl methyl ether
참조
An improved process for the preparation of atorvastatin and intermediates
, World Intellectual Property Organization, , ,

(1R)-1-phenylethan-1-amine Raw materials

(1R)-1-phenylethan-1-amine Preparation Products

(1R)-1-phenylethan-1-amine 공급 업체

atkchemica
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:3886-69-9)(1R)-1-phenylethan-1-amine
주문 번호:CL18704
인벤토리 상태:in Stock
재다:1g/5g/10g/100g
순결:95%+
마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 17:41
가격 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:3886-69-9)
주문 번호:SFD2109
인벤토리 상태:
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Wednesday, 11 December 2024 17:03
가격 ($):
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:3886-69-9)(R)-(+)-α-Methylbenzylamine
주문 번호:1644394
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Monday, 14 April 2025 21:49
가격 ($):discuss personally

(1R)-1-phenylethan-1-amine 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:3886-69-9)(R)-(+)-1-Phenylethylamine
sfd12361
순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:3886-69-9)(1R)-1-phenylethan-1-amine
A6546
순결:99%
재다:500ml
가격 ($):159.0